MEL-3 Hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MEL-3 Hydrochloride involves the reaction of 5,6-Dihydro-8-(1-methylethyl)-4H-pyrazino[3,2,1-jk]carbazole with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures to meet the required standards for pharmaceutical applications .

化学反应分析

DNA Alkylation and Cross-Linking Reactions

Melphalan Hydrochloride exerts its chemotherapeutic effects through covalent interactions with DNA. The primary reactions include:

-

Nucleophilic Attack on DNA Bases

The compound forms a reactive ethylene immonium ion intermediate, which reacts with nucleophilic sites on guanine bases in DNA. This results in intrastrand and interstrand cross-links, disrupting DNA replication and transcription. -

Reactivity with Thiol Groups

The alkylating side chain reacts with sulfhydryl (-SH) groups in proteins and glutathione, contributing to both therapeutic effects and off-target toxicity.

Table 1: DNA Alkylation Sites and Outcomes

| Target Site | Reaction Product | Biological Consequence |

|---|---|---|

| Guanine N7 | Bifunctional adducts | DNA cross-linking, replication arrest |

| Guanine O6 | Monofunctional adducts | Mutagenic lesions, repair resistance |

Key Reaction Steps:

-

Chlorination with POCl₃

-

Acid Hydrolysis

-

pH-Dependent Extraction

Table 2: Synthesis Reaction Conditions and Outcomes

| Step | Reagent/Condition | Temperature | Purity Outcome |

|---|---|---|---|

| Chlorination | POCl₃ | 85–90°C | Intermediate stability >99% |

| Hydrolysis | HCl (conc.) | 100–110°C | Deprotection efficiency >98% |

| Extraction | pH 0.3–1.2 | 5°C | Final product purity >99.5% |

Stability and Decomposition Pathways

-

Thermal Degradation

Above 65°C, Melphalan Hydrochloride undergoes decomposition via hydrolysis of the β-chloroethyl groups, forming inactive hydroxy derivatives . -

Aqueous Instability

Rapid hydrolysis occurs at neutral pH (t₁/₂ <30 minutes at pH 7.4), necessitating lyophilized storage.

Comparative Reactivity with Analogues

Table 3: Reactivity Profile vs. Other Nitrogen Mustards

| Compound | DNA Binding Rate | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|

| Melphalan | Moderate (k = 0.12 M⁻¹s⁻¹) | 28 minutes |

| Cyclophosphamide | Slow (requires activation) | 6.5 hours |

| Chlorambucil | Fast (k = 0.35 M⁻¹s⁻¹) | 45 minutes |

Melphalan’s intermediate reactivity balances therapeutic efficacy with manageable toxicity .

科学研究应用

MEL-3 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying androgen receptor antagonists and their interactions.

Biology: Investigated for its effects on androgen receptor-positive cell lines and its potential as a therapeutic agent.

Medicine: Explored for its potential in treating prostate cancer, especially in cases resistant to standard antiandrogens like bicalutamide and hydroxyflutamide

Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control

作用机制

MEL-3 Hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone, thereby blocking androgen signaling. This inhibition leads to reduced proliferation of androgen receptor-positive prostate cancer cells and decreased expression of androgen-regulated genes such as PSA and FKBP5 .

相似化合物的比较

Similar Compounds

Bicalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.

Hydroxyflutamide: Another non-steroidal antiandrogen with similar applications.

Enzalutamide: A newer antiandrogen with a higher affinity for the androgen receptor.

Uniqueness of MEL-3 Hydrochloride

This compound is unique due to its ability to inhibit both androgen-dependent and androgen-independent androgen receptor-positive prostate cancer cell lines. It has shown activity against mutant receptors (AR T877A and AR W741C) that are resistant to standard antiandrogens like bicalutamide and hydroxyflutamide. This makes it a promising candidate for follow-up treatment in patients who have developed resistance to these standard therapies .

生物活性

MEL-3 Hydrochloride, a compound derived from the melphalan family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of melphalan, a well-known alkylating agent used in chemotherapy. The structural modifications in MEL-3 aim to enhance its efficacy and reduce side effects compared to its parent compound. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

This compound exerts its biological activity primarily through the following mechanisms:

- Inhibition of Cell Cycle Progression : Research indicates that MEL-3 can disrupt the normal cell cycle, leading to increased apoptosis in cancer cells. This is particularly evident in studies where MEL-3 was shown to induce DNA damage, triggering cellular stress responses that lead to programmed cell death.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited IC50 values indicating potent anti-proliferative effects against melanoma (SK-MEL-30) and colorectal (HT-29) cancer cells .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| SK-MEL-30 | 72 | Significant antiproliferative effect observed |

| HT-29 | 179 | Moderate cytotoxicity; potential for further study |

| L929 (Fibroblast) | >100 | Minimal cytotoxicity, indicating selectivity |

These results suggest that this compound has a preferential effect on cancer cells while sparing healthy cells, a desirable characteristic in cancer therapeutics.

Case Studies

A notable study investigated the effects of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that could improve clinical outcomes for patients with resistant cancers .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. The compound demonstrates favorable absorption characteristics when administered orally or intravenously. Its metabolism primarily occurs via hepatic pathways, where it is converted into active metabolites that exert therapeutic effects.

属性

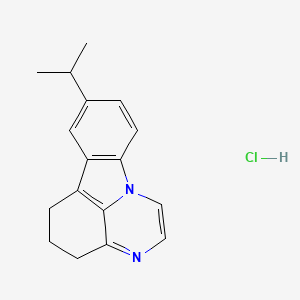

IUPAC Name |

12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-11H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGQRPFTWFMWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292039-18-0 | |

| Record name | 292039-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。